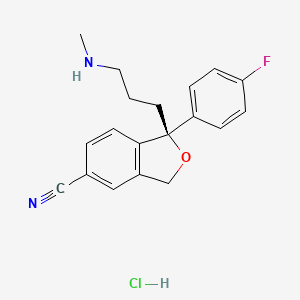

(S)-N-Desmethyl Citalopram Hydrochloride

Description

Contextualization as a Metabolite of Citalopram (B1669093)

Citalopram is administered as a racemic mixture, meaning it consists of a 50:50 blend of two enantiomers: (S)-(+)-Citalopram (also known as Escitalopram) and (R)-(-)-Citalopram. oup.comresearchgate.netwikipedia.org The therapeutic antidepressant effect is almost exclusively attributed to the S-enantiomer. wikipedia.orgclinpgx.org

In the body, Citalopram undergoes metabolism in the liver, primarily through a process called N-demethylation, to form its major metabolite, N-Desmethylcitalopram. wikipedia.orgfda.gov This biotransformation is catalyzed by the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, (S)-N-Desmethyl Citalopram is formed from the active (S)-Citalopram enantiomer. In vitro studies using human liver microsomes have identified CYP2C19 and CYP3A4 as the main enzymes responsible for this metabolic step, with a minor contribution from CYP2D6. nih.govmedchemexpress.comtaylorandfrancis.com The resulting metabolite, (S)-N-Desmethyl Citalopram, is not merely an inactive byproduct; it is an active metabolite that also functions as a selective serotonin (B10506) reuptake inhibitor. wikipedia.orgnih.gov

Table 1: Cytochrome P450 Isozymes Involved in the Formation of N-Desmethylcitalopram

| Enzyme | Contribution to Metabolism | Reference |

|---|---|---|

| CYP2C19 | Major contributor, especially at higher drug concentrations. | nih.govmedchemexpress.comtaylorandfrancis.com |

| CYP3A4 | Major contributor, particularly at therapeutic concentrations. | nih.govmedchemexpress.comtaylorandfrancis.com |

| CYP2D6 | Minor contributor to the initial N-demethylation step. | nih.govmedchemexpress.comtaylorandfrancis.com |

Significance in Enantioselective Pharmaceutical Science Research

The study of (S)-N-Desmethyl Citalopram Hydrochloride is deeply rooted in the principles of enantioselective pharmaceutical science, which examines the distinct pharmacological and pharmacokinetic properties of a drug's enantiomers. The metabolism of Citalopram is stereoselective, meaning the S- and R-enantiomers are processed at different rates. taylorandfrancis.comnih.gov Research indicates that the formation of N-Desmethylcitalopram preferentially involves the biologically active S-enantiomer of Citalopram. taylorandfrancis.com

Enantioselective analysis is therefore essential for accurately characterizing the disposition of Citalopram and its metabolites. nih.govnih.gov Pharmacokinetic studies have investigated the serum concentration ratios of the S- and R-enantiomers (S/R ratio) for both Citalopram and N-Desmethylcitalopram. For instance, one study in human volunteers found the S/R Area Under the Curve (AUC) ratio for N-Desmethylcitalopram to be 1.04, while another study of postmortem blood samples reported a mean S/R ratio of 0.68 ± 0.20. oup.comnih.gov These variations underscore the complexity of stereoselective metabolism and the importance of studying individual enantiomers to fully comprehend a drug's action and variability among individuals. The investigation of (S)-N-Desmethyl Citalopram is crucial for refining our understanding of the pharmacodynamic and pharmacokinetic profiles of both Citalopram and the enantiomerically pure drug, Escitalopram (B1671245).

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H20ClFN2O |

|---|---|

Molecular Weight |

346.8 g/mol |

IUPAC Name |

(1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride |

InChI |

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/t19-;/m0./s1 |

InChI Key |

DYIZNULSIBGJPJ-FYZYNONXSA-N |

Isomeric SMILES |

CNCCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |

Canonical SMILES |

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |

Origin of Product |

United States |

Synthetic Chemistry and Stereoselective Preparation of S N Desmethyl Citalopram Hydrochloride

N-Demethylation Strategies from Citalopram (B1669093) Precursors

The journey from Citalopram to its N-desmethyl derivative is centered on the selective removal of a methyl group from the tertiary amine. This transformation is a critical step, and various reagents and methodologies have been explored to achieve it efficiently.

Application of Chloroformate Reagents

Chloroformate reagents are prominently featured in the synthesis of N-desmethylcitalopram due to their high efficiency and selectivity. nih.gov The reaction proceeds through the formation of a carbamate (B1207046) intermediate, which is subsequently cleaved to yield the secondary amine. google.com

Among the various chloroformate reagents, 1-chloroethyl chloroformate (ACE-Cl) is frequently employed. nih.govresearchgate.netrti.org The process typically involves reacting Citalopram with 1-chloroethyl chloroformate, often in the presence of a base like N,N-diisopropylethylamine (Hünig's base), in an inert organic solvent such as toluene (B28343) or dichloromethane (B109758) (MDC). google.comgoogle.com This leads to the formation of a carbamate intermediate. The subsequent cleavage of this intermediate, often achieved by heating in methanol, yields N-desmethylcitalopram. nih.govresearchgate.net This method has been reported to produce N-desmethylcitalopram in high yields, with some studies demonstrating an 87% yield. researchgate.netrti.org

Other chloroformates, including alkyl, aryl, or substituted alkyl/aryl chloroformates, have also been proposed for this N-demethylation step. google.comgoogle.com For instance, phenyl chloroformate has been used in the N-demethylation of other complex molecules, indicating its potential applicability in this context as well. nih.gov

Table 1: N-Demethylation of Citalopram using Chloroformate Reagents

| Reagent | Base | Solvent | Key Step | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1-Chloroethyl Chloroformate | N/A | Dichloroethane | Carbamate formation and cleavage | 87% | researchgate.net, rti.org |

| 1-Chloroethyl Chloroformate | N,N-Diisopropylethylamine | Toluene or MDC | Carbamate formation and cleavage | Not specified | google.com, google.com |

Alternative N-Demethylation Methodologies

While chloroformate reagents are prevalent, alternative strategies for N-demethylation have also been investigated. These methods provide different pathways to achieve the same molecular transformation, sometimes offering advantages in terms of reagent toxicity or reaction conditions.

One such alternative involves the use of dialkyl azodicarboxylates followed by hydrolysis to achieve the demethylation. google.com Other established N-demethylation reactions in organic chemistry, such as the von Braun reaction using cyanogen (B1215507) bromide or the Polonovski reaction, represent potential, though less commonly reported, routes for the demethylation of Citalopram. researchgate.net These methods are well-known in alkaloid chemistry for cleaving N-methyl groups from complex tertiary amines. researchgate.net However, their application specifically to Citalopram precursors is not as extensively documented as the chloroformate-based routes.

Enantioselective Synthesis Pathways

Citalopram possesses a single chiral center, meaning it exists as a pair of enantiomers: (S)-Citalopram (Escitalopram) and (R)-Citalopram. nih.gov Consequently, its N-demethylated metabolite also exists as (S)- and (R)-enantiomers. researchgate.net The synthesis of the specific (S)-N-Desmethyl Citalopram Hydrochloride requires a stereoselective approach, either by separating the enantiomers from a racemic mixture or by building the molecule from a chiral starting material.

Derivatization and Optical Resolution Techniques for (S)-N-Desmethyl Citalopram

A common and crucial step in obtaining the pure (S)-enantiomer is the optical resolution of racemic N-desmethylcitalopram. This process involves separating the two enantiomers from a 50:50 mixture. The strategy typically relies on reacting the racemic amine with a chiral resolving agent, usually a chiral acid, to form a pair of diastereomeric salts.

These diastereomeric salts possess different physical properties, most notably different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. Once one of the diastereomeric salts is isolated in pure form, the chiral resolving agent is removed, liberating the desired single enantiomer of N-desmethylcitalopram. A patent describes this general process of optical resolution as a key step in a pathway to producing Escitalopram (B1671245). google.com While specific chiral resolving agents for N-desmethylcitalopram are proprietary or detailed within specific patents, common agents used for resolving amines include tartaric acid derivatives and other chiral carboxylic acids.

Analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have been developed to separate and quantify the individual enantiomers of N-desmethylcitalopram in biological samples. nih.govnih.gov These analytical methods often use columns with a chiral stationary phase (e.g., acetylated beta-cyclodextrin) to achieve separation, demonstrating the feasibility of enantiomeric distinction. nih.govdiva-portal.org

Chiral Pool Approaches

An alternative to optical resolution is the use of a "chiral pool" synthesis strategy. wikipedia.org This approach utilizes readily available, enantiomerically pure starting materials from nature—such as amino acids, sugars, or terpenes—to construct a chiral target molecule. wikipedia.orguh.edu By incorporating a pre-existing stereocenter from the chiral pool, the synthesis can be directed to produce the desired (S)-enantiomer without the need for a resolution step.

While the application of a chiral pool approach has been noted as a potential strategy for the synthesis of Escitalopram, detailed, publicly available synthetic routes specifically applying this method for (S)-N-Desmethyl Citalopram are less common. researchgate.net Such a synthesis would involve designing a sequence of reactions that transfers the chirality from the initial natural product to the final N-desmethylcitalopram structure, representing an elegant and efficient, albeit challenging, synthetic design.

Optimization of Synthetic Routes and Yields

Optimization efforts focus on several key variables:

Reagent Selection: As seen in the N-demethylation step, the choice of reagent (e.g., 1-chloroethyl chloroformate vs. other chloroformates) can significantly impact the reaction's yield and purity profile. google.comresearchgate.net The use of 1-chloroethyl chloroformate, for example, has been part of an improved and efficient synthesis yielding N-desmethylcitalopram at 87%. researchgate.netrti.org

Reaction Conditions: Parameters such as solvent, temperature, reaction time, and the presence or absence of a base are meticulously adjusted to maximize the conversion of starting material to product while minimizing the formation of byproducts. google.comgoogle.com For instance, the use of N,N-diisopropylethylamine as a base and specific inert solvents like toluene or MDC is recommended in several patented procedures for the chloroformate reaction. google.comgoogle.com

Purification Methods: The efficiency of the purification steps, such as crystallization and chromatography, is critical for achieving the high purity required for pharmaceutical intermediates. The optimization of crystallization conditions for diastereomeric salts, in the case of optical resolution, is paramount for achieving high enantiomeric purity.

Through the systematic refinement of these parameters, synthetic routes are streamlined to become more cost-effective, scalable, and environmentally sustainable. The high yield reported for the N-demethylation of Citalopram is a testament to the success of such optimization studies. researchgate.netrti.org

Metabolic and Biotransformation Research of S N Desmethyl Citalopram

Enzymatic Formation from Citalopram (B1669093)

The initial and most significant metabolic step in the clearance of citalopram is N-demethylation, which leads to the formation of N-desmethylcitalopram. nih.govresearchgate.net This reaction is catalyzed by several CYP isozymes.

The conversion of citalopram to N-desmethylcitalopram is primarily carried out by three key cytochrome P450 enzymes: CYP2C19, CYP3A4, and CYP2D6. nih.govresearchgate.netnih.gov While all three contribute, their relative importance can vary depending on factors like drug concentration and individual genetic polymorphisms. taylorandfrancis.comnih.gov

CYP2C19 and CYP3A4 are considered the main enzymes responsible for this N-demethylation pathway. nih.govnih.govnih.govmedchemexpress.com Studies using human liver microsomes and cDNA-expressed CYP isoforms have confirmed their involvement. nih.govnih.gov At therapeutic concentrations of citalopram, it is estimated that CYP3A4 may be responsible for 40-70% of N-desmethylcitalopram formation, while CYP2C19's contribution is also significant. taylorandfrancis.comnih.gov The contribution of CYP2C19 tends to increase with higher concentrations of citalopram. taylorandfrancis.com

CYP2D6 plays a secondary, but still notable, role in this initial demethylation step. taylorandfrancis.comnih.govnih.gov Its contribution is estimated to be around 30% at lower substrate concentrations, which may decrease as the drug concentration rises. taylorandfrancis.com The involvement of multiple CYPs means that the inhibition of any single enzyme is less likely to completely block the metabolism of citalopram. nih.gov

| CYP Isozyme | Estimated Contribution | Notes |

|---|---|---|

| CYP2C19 | ~36% (at low concentrations) | Contribution increases with higher drug concentration. taylorandfrancis.com Plays a major role. medchemexpress.com |

| CYP3A4 | ~34-70% | Considered a major isoenzyme in this pathway. taylorandfrancis.comnih.govmedchemexpress.com |

| CYP2D6 | ~30% (at low concentrations) | Plays a secondary role; contribution may decrease with higher drug concentration. taylorandfrancis.comnih.gov |

Citalopram is a racemic mixture containing equal parts of the S-(+) and R-(-) enantiomers. The S-enantiomer (escitalopram) is responsible for the majority of the therapeutic antidepressant effect. taylorandfrancis.comnih.gov The N-demethylation process exhibits stereoselectivity, with the metabolizing enzymes preferentially acting on the pharmacologically active S-enantiomer. taylorandfrancis.com

| CYP Isozyme | Intrinsic Clearance (S/R Ratio) | Stereoselective Preference |

|---|---|---|

| CYP2C19 | 1.57 | Favors S-Citalopram nih.gov |

| CYP3A4 | 1.37 | Favors S-Citalopram nih.gov |

| CYP2D6 | 0.71 | Favors R-Citalopram nih.gov |

Subsequent Metabolic Transformations of (S)-N-Desmethyl Citalopram

Once formed, (S)-N-Desmethyl Citalopram undergoes further biotransformation, primarily through a second demethylation step.

The primary subsequent metabolic pathway for N-desmethylcitalopram is a further N-demethylation to form didesmethylcitalopram (DDCT). drugbank.comnih.gov Research has consistently shown that this second demethylation step is catalyzed almost exclusively by the CYP2D6 isozyme. taylorandfrancis.comnih.govnih.govpharmgkb.org Therefore, an individual's CYP2D6 genotype can significantly influence the rate of conversion of N-desmethylcitalopram to DDCT. nih.gov Both the S- and R-enantiomers of desmethylcitalopram (B1219260) are substrates for CYP2D6. nih.gov Like its precursor, DDCT is also considered to have little pharmacological activity compared to the parent drug. drugbank.comnih.gov

Besides the main demethylation cascade, other metabolic pathways for citalopram and its metabolites exist. One such pathway leads to the formation of citalopram N-oxide, a transformation that is also exclusively catalyzed by CYP2D6. taylorandfrancis.comdrugbank.com Another identified biotransformation route involves the deamination of the side chain to form a propionic acid derivative. drugbank.com An in vitro study focusing on S-citalopram identified that CYP2C19 can mediate a metabolic pathway distinct from N-demethylation, leading to the formation of a propionic acid derivative (SCIT PROP), which may help explain the significant impact of CYP2C19 activity on S-citalopram exposure. researchgate.net

In Vitro Metabolic Stability and Enzyme Kinetics

The kinetics of the enzymatic reactions involved in the metabolism of citalopram have been investigated to better understand the rate and capacity of its biotransformation. Studies using cDNA-expressed human CYP isozymes have determined the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the N-demethylation of citalopram enantiomers.

For the formation of N-desmethylcitalopram, the apparent Km in human liver microsomes has been reported to be approximately 174 µmol/L. medchemexpress.comnih.gov More specific kinetic values for the individual enzymes involved have also been determined.

| CYP Isozyme | Substrate | Km (µM) | Relative Vmax |

|---|---|---|---|

| CYP2C19 | S-Citalopram | 198 | ~10x higher than CYP2D6 nih.gov |

| R-Citalopram | 211 | ||

| CYP3A4 | S-Citalopram | 169 | ~10x higher than CYP2D6 nih.gov |

| R-Citalopram | 163 | ||

| CYP2D6 | S-Citalopram | 18 | Low nih.gov |

| R-Citalopram | 22 |

Analytical Methodologies for Research and Quantification of S N Desmethyl Citalopram

Chromatographic Techniques for Enantioselective Separation

Chromatography is a fundamental technique for separating the enantiomers of N-Desmethyl Citalopram (B1669093) from its (R)-counterpart and other metabolites.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the stereoselective analysis of citalopram and its metabolites. nih.govnih.govnih.gov This technique utilizes chiral stationary phases (CSPs) or chiral mobile phase additives to achieve separation of enantiomers.

Several studies have successfully developed stereoselective HPLC assays. One method utilized a Chirobiotic V column for separation with UV detection. capes.gov.br Another approach employed a Chiracel OD column, which, when coupled with a fluorescence detector, allowed for the quantification of enantiomers of citalopram and its three main metabolites in plasma. nih.gov In that study, the limit of quantification for the enantiomers of desmethylcitalopram (B1219260) (DCIT) was 4 ng/ml. nih.gov A separate stereospecific HPLC method used an acetylated beta-cyclobond column, also with fluorescence detection, achieving a quantification limit of 3 ng/ml for each enantiomer of citalopram and its N-demethylated metabolites in plasma. nih.gov

The choice of column and mobile phase is critical for effective separation. Research has shown that columns like the amylose-based Chiralpak AD and the cellulose-based Chiralcel OD-H are effective for separating enantiomers of antidepressant drugs. uw.edu.pl Furthermore, sulfobutylether-β-cyclodextrin has been used as a chiral mobile phase additive in reversed-phase HPLC to achieve enantioseparation, offering an alternative to costly chiral stationary phases. nih.gov The stability of the enantiomers is a key consideration; studies have confirmed that the pure enantiomers of citalopram and its demethylated metabolites are configurationally stable under various conditions. nih.gov

| Chiral Column | Mobile Phase / Additive | Detector | Limit of Quantification (LOQ) | Matrix | Reference |

| Chiracel OD | Not specified | Fluorescence | 4 ng/ml | Plasma | nih.gov |

| Acetylated beta-cyclobond | Not specified | Fluorescence | 3 ng/ml | Plasma | nih.gov |

| Chiral CD-PH | Ammonium acetate (B1210297)/ethanol/2-propanol/methylene dichloride | UV (254 nm) | 7.68 µg/ml (for Escitalopram) | Pharmaceutical Formulations | scispace.com |

| Hedera ODS-2 C18 | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Not specified | Not specified | Not specified | nih.gov |

| Chirobiotic V | Not specified | UV | Not specified | Not specified | capes.gov.br |

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a sensitive and specific method for determining the levels of citalopram and its metabolites, including N-desmethylcitalopram, in biological samples like plasma. nih.govresearchgate.net For the analysis of demethylated metabolites, a derivatization step is typically required. nih.gov For instance, N-demethylated amines can be derivatized with trifluoroacetic anhydride (B1165640) before analysis. nih.gov

GC-MS methods have demonstrated high sensitivity, with limits of quantification for desmethylcitalopram reported as low as 1 ng/ml and even 0.5 ng/ml in some studies. nih.govresearchgate.net While highly effective for quantification, the application of GC for the specific enantioselective separation of (S)-N-Desmethyl Citalopram is less commonly reported in comparison to chiral HPLC. The primary use of GC in this context is the accurate quantification of the total metabolite concentration in various biological matrices. nih.govresearchgate.netmdpi.com

| Technique | Derivatization Agent | Limit of Quantification (LOQ) | Matrix | Reference |

| GC-MS | Trifluoroacetic anhydride | 1 ng/ml | Plasma | nih.gov |

| GC-MS | N-methyl-bis(trifluoroacetamide) | 0.5 ng/ml | Plasma | researchgate.net |

Mass Spectrometry-Based Quantification in Research Matrices

Mass spectrometry (MS) is a powerful detection technique renowned for its high sensitivity and specificity, making it ideal for quantifying low concentrations of drug metabolites in complex biological fluids. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a benchmark for the bioanalysis of citalopram and its metabolites due to its superior sensitivity and specificity. nih.govnih.govnih.gov This method allows for the simultaneous and stereoselective quantification of (S)- and (R)-enantiomers of both citalopram and N-desmethylcitalopram in matrices such as human plasma and breast milk. nih.gov

LC-MS/MS methods are typically validated over a wide concentration range. One study reported a validated range of 0.3-100 ng/ml for S-(+)- and R-(-)-desmethylcitalopram in both plasma and breast milk. nih.gov Another LC-MS/MS method for the simultaneous determination of citalopram and desmethylcitalopram in plasma had a dynamic range of 0.25-50 ng/mL for desmethylcitalopram. nih.govresearchgate.net The technique's robustness makes it suitable for analyzing postmortem fluids and tissues, where understanding drug distribution is crucial. dtic.milbts.gov The high selectivity is achieved by operating the mass spectrometer in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte. nih.govnih.gov

| Matrix | Concentration Range | LOQ | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Plasma & Breast Milk | 0.3-100 ng/ml | 0.3 ng/ml | Not specified | Not specified | nih.gov |

| Plasma | 0.25-50 ng/ml | 0.25 ng/ml | Not specified | Not specified | nih.govresearchgate.net |

| Serum | Not specified | Not specified | 311.2 | 262.1 | nih.gov |

| Urine | Validation up to 5 ng/ml | 5 ng/ml | Not specified | Not specified | nih.gov |

Sample Preparation Techniques for Complex Biological Matrices in Research

Effective sample preparation is essential to remove interferences from biological matrices like plasma, serum, and saliva, thereby ensuring the accuracy and reliability of subsequent chromatographic analysis. nih.gov

Solid-Phase Extraction (SPE) is a widely used and effective technique for the extraction and purification of citalopram and its metabolites from biological fluids. nih.govnih.govnih.govresearchgate.net The procedure involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase), which retains the analytes of interest. youtube.com Interferences can be washed away, after which the purified analytes are eluted with an appropriate solvent. youtube.com

Different types of sorbents have been evaluated for the extraction of N-desmethylcitalopram, including apolar, polymeric, and ion-exchange materials. nih.gov Strong cation exchangers have been shown to provide excellent results, with recoveries ranging from 70% to 109%. nih.gov C18 cartridges are also commonly used and have demonstrated high recovery rates, sometimes exceeding 90% for N-desmethylcitalopram from saliva. nih.govresearchgate.net SPE is often preferred over liquid-liquid extraction (LLE) due to its efficiency, higher recovery for metabolites like N-desmethylcitalopram, and the ability to produce clean, concentrated extracts suitable for both HPLC and GC-MS analysis. nih.govnih.gov In some protocols, SPE is used in a two-step approach following an initial protein precipitation step to handle complex matrices like plasma and breast milk. nih.gov

| SPE Sorbent | Matrix | Key Findings | Reference |

| Strong Cation Exchanger | Plasma | Best results among 10 sorbents; recoveries 70-109%. | nih.gov |

| Discovery C18 | Saliva | Recovery for N-desmethylcitalopram was 94-97%, superior to LLE. | nih.gov |

| C18 Cartridges | Plasma | Effective for extracting citalopram and N-desmethylcitalopram. | researchgate.net |

| Strata-X-C | Serum | Used for a panel of 22 antidepressants. | phenomenex.com |

Liquid-Liquid Extraction (LLE) / Salt-Assisted Liquid-Phase Extraction

Liquid-Liquid Extraction (LLE) is a sample purification technique frequently employed for the isolation of (S)-N-Desmethyl Citalopram and related compounds from biological matrices. This method partitions analytes between two immiscible liquid phases. In a typical application, an organic solvent such as dichloromethane (B109758) or butyl acetate is used to extract the compounds from an aqueous biological sample like plasma, saliva, or whole blood. nih.govnih.gov For instance, a developed LLE procedure for the enantiomers of desmethylcitalopram from plasma and brain tissue demonstrated high recoveries ranging from 81% to 88%. nih.gov Another approach, liquid-phase microextraction (LPME), utilizes a minimal amount of solvent to extract and concentrate analytes from a sample, with recoveries of 29% reported for desmethylcitalopram enantiomers. nih.gov

Salt-Assisted Liquid-Liquid Extraction (SALLE), also known as the salting-out effect, is an advancement of LLE. sci-hub.box It involves adding a salt to an aqueous sample, which decreases the solubility of a water-miscible organic solvent (like acetonitrile), inducing the formation of a separate organic phase into which the analytes are extracted. sci-hub.boxeuchembiojreviews.com SALLE is recognized for being a simpler, faster, more cost-effective, and environmentally friendly alternative to traditional LLE and solid-phase extraction (SPE). sci-hub.boxeuchembiojreviews.com It provides cleaner extracts than protein precipitation due to a more effective phase separation. sci-hub.boxeuchembiojreviews.com The process involves optimizing several parameters, including the type and volume of organic solvent, and the type and concentration of salt (e.g., sodium chloride, magnesium sulfate). tbzmed.ac.irrsc.org

Protein Precipitation

Protein Precipitation (PPT) is a common preliminary step in the analysis of biological fluids like plasma or serum. This technique involves adding a substance, typically an organic solvent such as acetonitrile (B52724) or methanol, to the sample. nih.govresearchgate.net The solvent disrupts the protein structure, causing the proteins to precipitate out of the solution. After centrifugation, a clear supernatant containing the analyte of interest, such as (S)-N-Desmethyl Citalopram, is separated for subsequent analysis. One validated method for quantifying citalopram and its metabolites in human plasma and breast milk involved an initial protein precipitation step with acetonitrile, which was then followed by solid-phase extraction for further purification. nih.gov While PPT is a relatively simple and fast technique, it may result in less clean extracts compared to methods like LLE or SPE, as some matrix components might remain in the supernatant, potentially causing analytical interference. sci-hub.box

Validation Parameters for Research Methodologies

The validation of analytical methods is crucial to ensure their reliability for the quantification of (S)-N-Desmethyl Citalopram. This process involves evaluating several key parameters to demonstrate that the method is suitable for its intended purpose.

Linearity and Calibration Range

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to have a suitable level of precision, accuracy, and linearity. For the analysis of N-Desmethyl Citalopram, various studies have established linearity over different concentration ranges depending on the biological matrix and analytical technique used.

| Analyte | Matrix | Linearity Range | Correlation Coefficient (r or r²) | Reference |

|---|---|---|---|---|

| S-(+)- and R-(-)-Desmethylcitalopram | Plasma & Breast Milk | 0.3 - 100 ng/mL | Not Specified | nih.gov |

| Desmethylcitalopram | Plasma | 5 - 75 ng/mL | Not Specified | fabad.org.trresearchgate.net |

| Desmethylcitalopram | Plasma | 5 - 1000 ng/mL | Not Specified | nih.gov |

| Desmethylcitalopram Enantiomers | Whole Blood | 0.005 - 0.50 mg/kg | Not Specified | nih.gov |

| Desmethylcitalopram | Serum | 10 - 1000 ng/mL | Not Specified | researchgate.net |

| Desmethylcitalopram (DCIT) | Saliva | 10 - 1000 ng/mL | Not Specified | nih.gov |

Sensitivity (Limit of Detection, Limit of Quantification)

Sensitivity refers to the lowest concentration of an analyte that can be reliably measured by an analytical method. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision, while the LOQ is the lowest concentration that can be measured with acceptable levels of both.

| Analyte | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| N-Desmethylcitalopram (NDCITA) | Serum | Not Specified | 5.0 ng/mL | nih.gov |

| Desmethylcitalopram (DCIT) | Saliva (via LLE) | 3 ng/mL | 8 ng/mL | nih.gov |

| Desmethylcitalopram | Plasma | <2.1 ng/mL | Not Specified | nih.gov |

| Desmethylcitalopram Enantiomers | Plasma | Not Specified | <11.2 ng/mL | nih.gov |

| N-Desmethylcitalopram (DCIT) | Plasma | 5.5 ng/mL | 18 ng/mL | nih.gov |

| Desmethylcitalopram Enantiomers | Whole Blood | 0.001 mg/kg | 0.005 mg/kg | nih.gov |

| Desmethylcitalopram | Serum | 2.0 - 28 ng/mL | 10 - 85 ng/mL | researchgate.net |

Precision and Accuracy

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy refers to the closeness of the test results obtained by the method to the true value and is often expressed as percent recovery or percent bias. Both are typically evaluated at different concentrations (intra-day and inter-day) to assess repeatability and intermediate precision.

| Analyte | Matrix | Precision (%RSD or %CV) | Accuracy (%Trueness, %Bias, or %Recovery) | Reference |

|---|---|---|---|---|

| N-Desmethylcitalopram (NDCITA) | Serum | 6.5% | 92.1% | nih.gov |

| S-(+)- and R-(-)-Desmethylcitalopram | Plasma | Repeatability: 0.9-15.9% Intermediate: 1.3-17.8% | 90.0 - 113.3% | nih.gov |

| S-(+)- and R-(-)-Desmethylcitalopram | Breast Milk | Repeatability: 0.9-8.4% Intermediate: 0.9-9.6% | 97.1 - 103.6% | nih.gov |

| Desmethylcitalopram Enantiomers | Plasma & Brain Tissue | Intra- & Inter-day: <10.5% | Not Specified | nih.gov |

| Desmethylcitalopram Enantiomers | Plasma | Intra-day: <12.8% Inter-day: <14.5% | Not Specified | nih.gov |

| Desmethylcitalopram Enantiomers | Whole Blood | ≤16% | Bias: ≤16% | nih.gov |

| Desmethylcitalopram | Serum | Intra-assay: 87.7-96.5% Inter-assay: 87.7-96.9% | Bias: <15% (<20% at LOQ) | researchgate.net |

| N-Desmethylcitalopram | Saliva | Intra- & Inter-day: <15% | Not Specified | mdpi.com |

Selectivity and Robustness

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample matrix. uantwerpen.be It is typically assessed by analyzing blank matrix samples to check for interfering signals at the retention time of the analyte. researchgate.netuantwerpen.be For example, a method is considered selective if no interfering peaks from the matrix, internal standards, or other drugs are observed. researchgate.net

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net Variations can include changes in mobile phase composition, pH, temperature, and flow rate. researchgate.net Forced degradation studies, where the analyte is exposed to stress conditions like acid, base, oxidation, heat, and light, are also used to demonstrate the stability-indicating capability and specificity of the method. pharmaresearchlibrary.org A robust method will show minimal changes in results when subjected to these minor variations, ensuring its suitability for routine analysis. researchgate.netpharmaresearchlibrary.org

Applications in Preclinical Research and Mechanistic Studies

The primary focus of mechanistic studies involving (S)-N-Desmethyl Citalopram is its interaction with the serotonin (B10506) transporter. nih.gov Like its parent compound, (S)-N-Desmethyl Citalopram functions as a selective serotonin reuptake inhibitor. wikipedia.org Preclinical research has confirmed that it binds to SERT, blocking the reuptake of serotonin from the synaptic cleft and thereby enhancing serotonergic neurotransmission. lbl.gov This action is considered central to the antidepressant effects of the parent drug. researchgate.net Studies have shown that antidepressants like (S)-Citalopram and, by extension, its active metabolites, lock the serotonin transporter in a conformation that is open to the outside of the neuron. lbl.gov They achieve this by physically binding to a central site within the transporter, which prevents serotonin from binding and being transported back into the presynaptic neuron. lbl.gov

Investigations into the pharmacology of (S)-N-Desmethyl Citalopram reveal that it retains significant potency and selectivity for the human serotonin transporter, comparable to Escitalopram (B1671245). nih.gov However, it demonstrates a substantially lower affinity for the norepinephrine (B1679862) transporter, underscoring its selectivity. nih.gov This selectivity is a key characteristic explored in preclinical models to differentiate its effects from those of other antidepressants that may interact with multiple neurotransmitter systems.

A significant area of preclinical research involves in vitro studies using human liver microsomes and heterologously expressed cytochrome P450 (CYP) enzymes to map the metabolic fate of Escitalopram. nih.govnih.gov These studies are fundamental to understanding how (S)-N-Desmethyl Citalopram is formed. The N-demethylation of Escitalopram to (S)-N-Desmethyl Citalopram is mediated by several CYP isoforms, primarily CYP2C19, CYP2D6, and CYP3A4. nih.govtaylorandfrancis.com The relative contribution of these enzymes to the metabolite's formation has been quantified, showing that multiple pathways are involved, which has implications for predicting metabolic consistency in various preclinical models. nih.govnih.gov Further metabolism of (S)-N-Desmethyl Citalopram to S-didesmethylcitalopram is catalyzed specifically by CYP2D6. nih.govtaylorandfrancis.com

The following table summarizes the key enzymes involved in the biotransformation of Escitalopram based on in vitro mechanistic studies.

| Metabolic Conversion | Mediating Cytochrome P450 (CYP) Isoforms | Approximate Relative Contribution (to S-DCT formation) |

| Escitalopram (S-CT) → (S)-N-Desmethyl Citalopram (S-DCT) | CYP2C19, CYP2D6, CYP3A4 | 37% (CYP2C19), 28% (CYP2D6), 35% (CYP3A4) |

| (S)-N-Desmethyl Citalopram (S-DCT) → S-Didesmethylcitalopram (S-DDCT) | CYP2D6 | N/A |

Data compiled from in vitro studies with human liver microsomes and expressed cytochromes. nih.gov

Preclinical studies in animal models have also been instrumental. Research in mice has demonstrated that (S)-N-Desmethyl Citalopram not only inhibits serotonin uptake with a potency similar to its parent compound but also accumulates in the brain. acs.org This finding is critical as it suggests that the metabolite is not merely present systemically but actively crosses the blood-brain barrier to exert its effects directly within the central nervous system. Its presence and activity in the brain indicate that it likely contributes significantly to the sustained occupancy and inhibition of the serotonin transporter during ongoing treatment with Escitalopram. acs.orgresearchgate.net

The table below presents findings on the inhibitory potency of (S)-N-Desmethyl Citalopram and its parent compound on the serotonin transporter.

| Compound | Target | Potency Measurement | Result |

| Escitalopram ((S)-Citalopram) | Human Serotonin Transporter (SERT) | Selectivity vs. Norepinephrine Transporter | ~7,000-fold higher for SERT |

| (S)-N-Desmethyl Citalopram | Human Serotonin Transporter (SERT) | Selectivity vs. Norepinephrine Transporter | ~500-fold higher for SERT |

Data based on pharmacological profiling studies. nih.gov

Structure Activity Relationship Sar Studies of S N Desmethyl Citalopram

Impact of N-Demethylation on Pharmacological Activity

The metabolic conversion of citalopram (B1669093) to N-desmethylcitalopram involves the removal of one of the N-methyl groups from the tertiary amine in the side chain. This structural modification has a notable impact on the compound's pharmacological activity. (S)-N-Desmethyl Citalopram functions as a selective serotonin (B10506) reuptake inhibitor, retaining the same mechanism of action as its parent compound, (S)-Citalopram (escitalopram). However, research consistently demonstrates that this N-demethylation leads to a reduction in potency.

Stereochemical Influence on Binding and Activity

Stereochemistry plays a pivotal role in the interaction of citalopram and its metabolites with the serotonin transporter. The therapeutic activity of racemic citalopram resides almost exclusively in the S-enantiomer. clinpgx.org This stereoselectivity is maintained, though altered, in its N-demethylated metabolite.

The S-enantiomer of desmethylcitalopram (B1219260) is the more pharmacologically active form compared to its R-enantiomer, consistent with the parent compound. clinpgx.org However, the potency difference between the enantiomers is less pronounced than with citalopram. In vitro studies have quantified these differences, highlighting the importance of the chiral center in binding affinity. (S)-Citalopram is approximately 167 times more potent than (R)-Citalopram. clinpgx.org For the metabolite, (S)-N-Desmethyl Citalopram is about 6.6 times more potent than (R)-N-Desmethyl Citalopram. clinpgx.org Interestingly, while N-demethylation decreases the potency of the S-enantiomer, it slightly increases the potency of the R-enantiomer; (R)-desmethylcitalopram is about four times more potent than (R)-citalopram. nih.gov

The metabolism of citalopram itself is stereoselective, with cytochrome P450 enzymes such as CYP2C19 and CYP3A4 preferentially metabolizing the S-enantiomer. nih.gov

| Compound | Enantiomer | Relative Potency Notes |

|---|---|---|

| Citalopram | (S)-Citalopram | Highly potent; ~167x more potent than (R)-Citalopram. clinpgx.org |

| Citalopram | (R)-Citalopram | Significantly less potent than the S-enantiomer. |

| N-Desmethyl Citalopram | (S)-N-Desmethyl Citalopram | Active, but ~6x less potent than (S)-Citalopram. nih.gov ~6.6x more potent than (R)-N-Desmethyl Citalopram. clinpgx.org |

| N-Desmethyl Citalopram | (R)-N-Desmethyl Citalopram | Less potent than the S-enantiomer; ~4x more potent than (R)-Citalopram. nih.gov |

Comparative SAR with Citalopram and Related Analogues

Comparing (S)-N-Desmethyl Citalopram to its parent compound, (S)-Citalopram, reveals a key SAR finding: the presence of two N-methyl groups (a tertiary amine) is optimal for high-affinity binding to the SERT orthosteric site, while the removal of one methyl group to form a secondary amine reduces this affinity.

Further SAR studies on citalopram derivatives have explored the role of different substituents on binding. A study investigating binding to both the primary (S1) and allosteric (S2) sites on SERT compared a series of analogues. It was found that the number of N-methyl substituents (mono-methyl like desmethylcitalopram vs. di-methyl like citalopram) had an insignificant effect on the allosteric potency. This suggests that while the N,N-dimethyl configuration is important for high-affinity binding at the primary site, it is less critical for interaction with the allosteric site.

| Compound Type | Structural Feature | Impact on Primary (S1) Site Affinity | Impact on Allosteric (S2) Site Potency |

|---|---|---|---|

| Citalopram | N,N-dimethyl (tertiary amine) | High | Low |

| N-Desmethyl Citalopram | N-methyl (secondary amine) | Reduced (Lower than Citalopram) | Insignificant change compared to Citalopram |

Molecular Modeling and Computational Chemistry Approaches

Due to the lack of high-resolution crystal structures of the human serotonin transporter (hSERT), molecular modeling and computational chemistry have become invaluable tools for understanding ligand-protein interactions. Homology modeling, using the bacterial leucine (B10760876) transporter (LeuT) as a template, has been a common approach to create structural models of hSERT. nih.govnih.gov

Specific computational studies have included (S)-N-Desmethyl Citalopram to elucidate its binding mechanism. In one study, a flexible docking protocol was used to dock various SSRIs, including desmethyl-(S)-citalopram, into an outward-facing hSERT homology model. nih.gov These docking simulations aim to predict the most likely binding orientation (pose) of the ligand within the transporter's binding pocket.

For the parent compound, (S)-citalopram, computational models combined with mutational analysis have identified a binding pocket that overlaps with the substrate (serotonin) binding site. nih.govresearchgate.net These models suggest that (S)-citalopram fits within the central binding site, with its protonated amine forming a key ionic interaction with an aspartate residue (Asp98) and the fluorophenyl and cyanophthalane moieties engaging in hydrophobic and aromatic interactions with surrounding residues. researchgate.net It is predicted that (S)-N-Desmethyl Citalopram binds in a similar fashion, with the secondary amine retaining the crucial interaction with Asp98, but the altered size and electronic profile due to the single methyl group likely lead to subtle changes in orientation and a less optimal fit, consistent with its observed lower binding affinity.

Chemical Integrity and Synthetic Impurity Research

(S)-N-Desmethyl Citalopram (B1669093) as a Synthetic Impurity in Citalopram Manufacturing

(S)-N-Desmethyl Citalopram, chemically known as (S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydroisobenzofuran-5-carbonitrile, is a recognized process-related impurity and a principal metabolite of Citalopram. synzeal.comnih.gov It is also referred to as Citalopram EP Impurity D. synzeal.comveeprho.com The structure of this compound is very similar to the parent drug, differing only by the absence of one methyl group on the side-chain nitrogen, making it a secondary amine.

The formation of this impurity can occur during the synthesis of Citalopram. bipublication.comdaicelpharmastandards.com For instance, manufacturing processes that involve the exchange of a 5-halogen group with a cyano group have been found to generate N-Desmethyl Citalopram in unacceptable quantities. google.com Its presence in the final API is strictly monitored as per pharmacopeial guidelines to ensure the quality, safety, and consistency of the drug product. veeprho.commdpi.com The structural similarity between Citalopram and its desmethyl analog poses significant challenges for separation and purification. google.com

Table 1: Profile of (S)-N-Desmethyl Citalopram Hydrochloride

| Characteristic | Description |

|---|---|

| Chemical Name | (1S)-1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydroisobenzofuran-5-carbonitrile hydrochloride |

| Synonyms | (S)-Desmethyl Citalopram HCl, Escitalopram (B1671245) EP Impurity D |

| Molecular Formula | C₁₉H₁₉FN₂O · HCl |

| Classification | Process-related impurity and metabolite of Citalopram/Escitalopram |

| Key Structural Feature | Secondary amine on the propyl side chain |

Methodologies for Impurity Control and Removal

Effective control and removal of (S)-N-Desmethyl Citalopram are crucial steps in manufacturing high-purity Citalopram. Standard purification techniques such as recrystallization, distillation, and simple acid-base washes are often ineffective due to the close physicochemical properties of the impurity and the API. google.com This has necessitated the development of more specific chemical and analytical strategies.

Analytical Control: High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the detection and quantification of (S)-N-Desmethyl Citalopram. nih.govdntb.gov.ua Specific methods have been developed to separate Citalopram from its desmethylated and other related impurities, ensuring that levels in the final product are below the thresholds set by regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). mdpi.com Chiral HPLC methods are also employed to separate the enantiomers and related impurities simultaneously. mdpi.com

Chemical Removal Strategies: Two notable chemical methods have been developed to manage this specific impurity:

Acylation: This method involves treating the crude Citalopram mixture, containing the desmethyl impurity, with an acylating agent like an acid anhydride (B1165640) or acid halide. The secondary amine of (S)-N-Desmethyl Citalopram reacts to form a neutral amide derivative. This new derivative has different solubility properties, allowing for its removal through subsequent acid/base washes and crystallization of the pure Citalopram. However, this method results in a loss of yield as the impurity is removed rather than converted. google.com

Table 2: Comparison of Removal Methodologies for N-Desmethyl Citalopram

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Acylation | Converts the secondary amine impurity into a chemically different amide derivative for easier separation. | Effectively removes the impurity. | Results in yield loss; adds an extra chemical step for removal. google.com |

| Methylation | Converts the impurity directly into the active pharmaceutical ingredient (Citalopram). | Increases overall process yield; removes the impurity simultaneously. google.com | Requires specific reagents and controlled reaction conditions. |

| HPLC | Chromatographic separation for quantification and control. | High sensitivity and specificity for detection. nih.gov | Primarily an analytical tool, not for bulk removal. |

Formation of Related Nitrosamine (B1359907) Impurities

The presence of a secondary amine functional group in (S)-N-Desmethyl Citalopram makes it a potential precursor for the formation of N-nitrosamine impurities. biopharmaspec.comacs.org N-nitrosamines are a class of compounds that are considered probable human carcinogens, and their presence in pharmaceutical products is a significant safety concern for regulatory agencies worldwide. fda.govacs.org

The specific nitrosamine that can be formed from this impurity is N-Nitroso-N-Desmethyl Citalopram . chemicea.comsynzeal.com This compound is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI), as its structure is directly derived from a drug substance impurity. biopharmaspec.comacs.org

The formation of N-Nitroso-N-Desmethyl Citalopram occurs through the reaction of the secondary amine group of (S)-N-Desmethyl Citalopram with a nitrosating agent. biopharmaspec.comchemicea.com The most common nitrosating agents are nitrites (present as impurities in raw materials or excipients) under acidic conditions, which form nitrous acid (HNO₂). fda.govresearchgate.net

Key factors for the formation of this NDSRI include:

Presence of the Precursor: (S)-N-Desmethyl Citalopram impurity in the API.

Presence of Nitrosating Agents: Trace amounts of nitrites or nitrates in excipients, water, or solvents used in the manufacturing process or drug product formulation. acs.org

Favorable Conditions: Acidic conditions can facilitate the reaction. The formation can occur during API manufacturing, drug product formulation, or even during storage. acs.orgresearchgate.net

Regulatory bodies require pharmaceutical manufacturers to conduct thorough risk assessments to evaluate the potential for nitrosamine formation and implement control strategies to mitigate this risk. acs.org This includes testing raw materials for nitrite (B80452) content and developing formulations that inhibit the nitrosation reaction, for example, by using antioxidants like ascorbic acid or by controlling the pH. biopharmaspec.com

Future Research Directions in S N Desmethyl Citalopram Chemical Biology

Advanced Synthetic Approaches to Chiral Metabolites

The generation of pure chiral metabolites is fundamental for detailed pharmacological and toxicological studies. Current methods for obtaining (S)-N-Desmethyl Citalopram (B1669093) often rely on the N-demethylation of escitalopram (B1671245) or chiral separation from a racemic mixture of desmethylcitalopram (B1219260). nih.govtaylorandfrancis.com While effective, these methods can be inefficient for producing large quantities needed for extensive research.

Future research should focus on the development of de novo asymmetric synthetic routes to directly yield (S)-N-Desmethyl Citalopram. Such approaches could involve the use of chiral catalysts or chiral pool synthesis to establish the stereocenter early in the synthetic pathway. nih.govattodiagnostics.com Asymmetric transfer hydrogenation, a technique successfully employed in the synthesis of other chiral pharmaceutical intermediates, could be a promising avenue to explore. nih.gov The development of chemoenzymatic methods, utilizing enzymes like hydroxynitrile lyases to create key chiral intermediates, could also offer a highly efficient and environmentally friendly alternative. nih.gov

An improved synthesis of N-desmethylcitalopram has been reported involving the N-demethylation of citalopram using 1-chloroethyl chloroformate, achieving a high yield. nih.govmdpi.com Adapting such chemical demethylation processes to be stereoretentive or developing stereoselective enzymatic demethylation could also be a viable strategy. The goal is to create scalable, cost-effective, and stereochemically precise methods to facilitate broader research into this active metabolite.

Elucidation of Nuanced Receptor and Transporter Interactions

(S)-N-Desmethyl Citalopram functions as a selective serotonin (B10506) reuptake inhibitor (SSRI), exerting its effects by binding to the serotonin transporter (SERT). wikipedia.org However, its interaction with SERT is considered weaker than that of its parent compound, escitalopram. nih.gov Future research should aim to quantify these differences more precisely and explore the subtleties of their binding interactions.

The serotonin transporter possesses both a primary (orthosteric) binding site and a lower-affinity allosteric site that can modulate the binding of ligands at the primary site. core.ac.ukclinpgx.org Studies have suggested that the R-enantiomer of citalopram may interact with this allosteric site, potentially antagonizing the effect of the S-enantiomer. nih.gov A critical area for future investigation is to determine if (S)-N-Desmethyl Citalopram interacts with this allosteric site and, if so, how this interaction influences the binding and efficacy of escitalopram and serotonin at the primary site. Mutational analysis of key amino acid residues, such as Ser-438, within the SERT binding pocket could provide significant insights into the specific molecular contacts made by the metabolite. wikipedia.org

| Compound | Target | Binding Affinity (Ki) | Potency Relative to (S)-Citalopram |

| (S)-Citalopram (Escitalopram) | Human SERT | ~1.1 nM nih.gov | - |

| (R)-Citalopram | Human SERT | ~33 nM nih.gov | ~30-fold weaker |

| (S)-N-Desmethyl Citalopram | Human SERT | Weaker than (S)-Citalopram nih.gov | ~6 times less potent nih.gov |

| (R)-N-Desmethyl Citalopram | Human SERT | Weaker than (S)-Citalopram | ~4 times more potent than (R)-Citalopram nih.gov |

This table presents a summary of reported binding affinities and relative potencies for citalopram enantiomers and their desmethyl metabolites at the human serotonin transporter (SERT).

Interplay of Metabolic Pathways and Stereoselectivity

The formation of (S)-N-Desmethyl Citalopram from escitalopram is a stereoselective process mediated primarily by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov The main enzymes involved in this N-demethylation are CYP2C19 and CYP3A4, with a smaller contribution from CYP2D6. nih.govsemanticscholar.org Notably, in vitro studies have shown that these enzymes preferentially metabolize the pharmacologically active S-enantiomer (escitalopram) over the R-enantiomer. mdpi.comsemanticscholar.orgresearchgate.net

Future research should delve deeper into the interplay between these enzymatic pathways. Understanding the relative contributions of each CYP isozyme at different substrate concentrations is crucial, as some studies suggest their respective roles may shift with varying drug levels. taylorandfrancis.comsemanticscholar.org For instance, at therapeutic concentrations, CYP3A4 may be a major contributor, while the role of CYP2C19 might become more significant at higher concentrations. taylorandfrancis.comsemanticscholar.org

A critical aspect of this research is the impact of pharmacogenetics. Genetic variations in CYP enzymes, particularly CYP2C19, can lead to significant inter-individual differences in metabolism, resulting in poor, intermediate, normal, or ultrarapid metabolizer phenotypes. attodiagnostics.comcore.ac.uk Investigating how these genetic polymorphisms stereoselectively influence the formation of (S)-N-Desmethyl Citalopram will be key to personalizing escitalopram therapy. This could explain variations in clinical response and side effect profiles among patients. frontiersin.orgresearchgate.net Further studies are needed to clarify the combined effects of different CYP genotypes (e.g., CYP2C19 and CYP2D6) on the metabolic ratio of escitalopram to (S)-N-Desmethyl Citalopram.

| CYP450 Enzyme | Role in Metabolism | Stereoselectivity |

| CYP2C19 | Primary N-demethylation of (S)-Citalopram to (S)-N-Desmethyl Citalopram. nih.govsemanticscholar.org | Prefers S-Citalopram over R-Citalopram. mdpi.com |

| CYP3A4 | Primary N-demethylation of (S)-Citalopram to (S)-N-Desmethyl Citalopram. nih.govsemanticscholar.org | Prefers S-Citalopram over R-Citalopram. mdpi.com |

| CYP2D6 | Minor role in N-demethylation of (S)-Citalopram; primary role in the subsequent demethylation to S-didesmethylcitalopram. nih.govsemanticscholar.org | Has an opposite stereoselectivity to CYP2C19 and CYP3A4 in the first demethylation step, slightly preferring R-Citalopram. mdpi.com |

This table summarizes the roles and stereoselectivity of the major cytochrome P450 enzymes involved in the metabolism of (S)-Citalopram.

Q & A

Basic: What validated analytical methods are recommended for quantifying (S)-N-Desmethyl Citalopram Hydrochloride in biological matrices?

Answer: Reverse-phase high-performance liquid chromatography (HPLC) coupled with UV detection (e.g., 254 nm) is a standard method. Use a C18 column (e.g., 5 µm particle size, 250 × 4.6 mm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a gradient elution mode. Calibration curves should be prepared using certified reference standards (e.g., ≥98% purity) to ensure accuracy . For complex matrices like plasma, liquid-liquid extraction (LLE) with dichloromethane:isopropanol (9:1) improves recovery rates. Validate precision and sensitivity per ICH Q2(R1) guidelines, ensuring a lower limit of quantification (LLOQ) ≤10 ng/mL .

Advanced: How can researchers resolve contradictions in reported metabolic pathways of this compound across species?

Answer: Cross-species discrepancies arise from cytochrome P450 (CYP) isoform specificity. Use in vitro hepatocyte models (human, rat, mouse) with CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to map interspecies metabolic differences. Pair this with LC-MS/MS to identify phase I/II metabolites. For example, human-specific CYP2C19-mediated N-oxidation may explain divergent clearance rates compared to rodents . Normalize data to protein content and validate using recombinant CYP enzymes.

Basic: What synthetic strategies are employed to prepare high-purity this compound for reference standards?

Answer: Optically pure synthesis starts with (S)-citalopram as the precursor. Demethylation is achieved via boron tribromide (BBr₃) in anhydrous dichloromethane at −78°C, followed by HCl salt formation. Purification involves recrystallization from ethanol:diethyl ether (1:3). Confirm enantiomeric purity (>99%) using chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column and polarimetric detection .

Advanced: How does the stereochemistry of this compound influence its serotonin transporter (SERT) binding affinity?

Answer: The (S)-enantiomer exhibits 10- to 20-fold higher SERT inhibition (IC₅₀ = 1–5 nM) compared to the (R)-form. Use radioligand binding assays (e.g., [³H]paroxetine) with HEK-293 cells expressing human SERT. Preincubate membranes with test compounds (1 nM–10 µM) and quantify displacement using scintillation counting. Structural modeling (e.g., molecular docking with SERT cryo-EM structures) reveals that the (S)-configuration optimizes hydrogen bonding with Tyr95 and π-π stacking with Phe341 .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer: Follow GHS Category 2 guidelines for acute toxicity. Use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with 10% sodium bicarbonate and absorb with vermiculite. Store at 2–8°C in airtight containers under nitrogen to prevent degradation. Emergency procedures include eye irrigation (15 min with saline) and activated charcoal (1 g/kg) for ingestion .

Advanced: What experimental designs mitigate confounding factors in in vivo pharmacokinetic studies of this compound?

Answer: Use crossover designs with washout periods ≥5 half-lives (e.g., 7 days for rodents). Administer via IV (1 mg/kg) and oral (5 mg/kg) routes with serial blood sampling (0–24 hr). Quantify plasma levels via LC-MS/MS and apply non-compartmental analysis (WinNonlin®) to calculate AUC, Cₘₐₓ, and t₁/₂. Control for food effects (fasted vs. fed) and enzyme induction (e.g., rifampin pretreatment) to assess CYP-mediated interactions .

Basic: How are impurities profiled in this compound batches for regulatory compliance?

Answer: Follow USP/EP guidelines for impurity identification. Use gradient HPLC (e.g., 0.1% TFA in water:acetonitrile) to resolve degradation products (e.g., N-oxide, des-fluoro analogs). Quantify against qualified impurity standards (e.g., 0.1% threshold). For structural confirmation, isolate impurities via preparative HPLC and characterize with HRMS and ¹H-NMR .

Advanced: What in vitro models best predict the blood-brain barrier (BBB) permeability of this compound?

Answer: Use immortalized human brain endothelial cells (hCMEC/D3) in Transwell assays. Measure apparent permeability (Pₐₚₚ) under physiological flow (4 dyne/cm²). Compare with in situ rodent brain perfusion. The compound’s logP (~3.2) and PSA (~45 Ų) suggest moderate BBB penetration. Validate with microdialysis in freely moving rats to correlate unbound brain concentrations with plasma levels .

Basic: What stability-indicating parameters must be monitored during long-term storage of this compound?

Answer: Conduct accelerated stability studies (40°C/75% RH, 6 months) per ICH Q1A. Monitor hydrolysis (pH 1.2–6.8 buffers), oxidation (0.3% H₂O₂), and photodegradation (ICH Q1B). Use HPLC-UV to track main peak area (±2%) and impurity levels. Store lyophilized powder under argon at −20°C for >24-month stability .

Advanced: How can researchers differentiate the pharmacodynamic effects of this compound from its parent drug in depression models?

Answer: Use chronic mild stress (CMS) in rats with concurrent microdialysis to measure extracellular serotonin in the prefrontal cortex. Compare (S)-N-desmethyl citalopram (1–10 mg/kg) vs. citalopram (5–20 mg/kg) over 14 days. Pair with forced swim tests (FST) to assess immobility time reduction. Target engagement is confirmed via ex vivo SERT occupancy (autoradiography with [¹²⁵I]RTI-55) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.